5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of two methyl groups at positions 5 and 6 on the benzimidazole ring and a 4-methylphenylmethyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of 4-methylbenzaldehyde with 5,6-dimethyl-o-phenylenediamine in the presence of a catalyst such as acetic acid or hydrochloric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylbenzimidazole: Similar structure but lacks the 4-methylphenylmethyl group.
1-methyl-2-phenylbenzimidazole: Contains a phenyl group instead of a 4-methylphenylmethyl group.
2-methylbenzimidazole: Lacks the additional methyl groups at positions 5 and 6.
Uniqueness
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the 5,6-dimethyl groups and the 4-methylphenylmethyl group, which may confer specific biological activities and chemical properties not observed in similar compounds .
Properties
IUPAC Name |
5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-4-6-15(7-5-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOFQYYSHATGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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